molecular formula C13H13ClN2O B13868597 6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine

6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine

Cat. No.: B13868597
M. Wt: 248.71 g/mol
InChI Key: PWRWISWXXIPLGG-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro-methylphenoxy group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 4-chloro-2-methylphenol, which is then reacted with a suitable halogenating agent to introduce the chloro group.

    Coupling with Pyridine: The phenoxy intermediate is then coupled with a pyridine derivative under specific reaction conditions, often involving a base and a coupling agent such as palladium catalysts.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.

    2,4-Dichlorophenoxyacetic acid: Another phenoxy derivative with herbicidal properties.

    Mecoprop: A phenoxy herbicide with a similar mechanism of action.

Uniqueness

6-(4-Chloro-2-methylphenoxy)-4-methylpyridin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

6-(4-chloro-2-methylphenoxy)-4-methylpyridin-3-amine

InChI

InChI=1S/C13H13ClN2O/c1-8-6-13(16-7-11(8)15)17-12-4-3-10(14)5-9(12)2/h3-7H,15H2,1-2H3

InChI Key

PWRWISWXXIPLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)OC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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